Cas no 65868-63-5 (Tert-butyl 6-bromohexanoate)

Tert-butyl 6-bromohexanoate 化学的及び物理的性質
名前と識別子
-
- Hexanoic acid, 6-bromo-, 1,1-dimethylethyl ester
- tert-butyl 6-bromohexanoate
- 1,1-dimethylethyl-6-bromohexanoate
- 6-bromohexanoic acid tert-butyl ester
- ester t-butylique de l'acide 6-bromo hexanoieque
- t-butyl 6-bromohexanoate
- tert-butyl-6-bromohexanoate
- t-butyl-6-bromohexanoate
- PSELCIMQRLODQE-UHFFFAOYSA-N
- 6-bromohexanoic acid-tert-butyl ester
- 6-Bromo-hexanoic acid tert-butyl ester
- SY246620
- AS-54550
- EN300-6486862
- SCHEMBL719265
- 65868-63-5
- MFCD00457120
- Tert-butyl6-bromohexanoate
- s11937
- AKOS016033303
- A913880
- DTXSID40468428
- CS-0062724
- DB-344249
- Tert-butyl 6-bromohexanoate
-
- MDL: MFCD00457120
- インチ: 1S/C10H19BrO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3
- InChIKey: PSELCIMQRLODQE-UHFFFAOYSA-N
- SMILES: BrC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 精确分子量: 250.05700
- 同位素质量: 250.05684 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 7
- 複雑さ: 150
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 26.3
- 分子量: 251.16
じっけんとくせい
- PSA: 26.30000
- LogP: 3.28340
Tert-butyl 6-bromohexanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP745-50mg |
Tert-butyl 6-bromohexanoate |
65868-63-5 | 95% | 50mg |
177.0CNY | 2021-07-14 | |
abcr | AB496451-1 g |
t-Butyl 6-bromohexanoate; . |
65868-63-5 | 1g |
€159.30 | 2022-07-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133364-5g |
tert-Butyl 6-bromohexanoate |
65868-63-5 | 97% | 5g |
¥169.00 | 2024-05-05 | |
Enamine | EN300-6486862-1.0g |
tert-butyl 6-bromohexanoate |
65868-63-5 | 95% | 1g |
$106.0 | 2023-05-23 | |
eNovation Chemicals LLC | D919083-10g |
tert-Butyl 6-Bromohexanoate |
65868-63-5 | 98% | 10g |
$545 | 2022-10-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133364-100g |
tert-Butyl 6-bromohexanoate |
65868-63-5 | 97% | 100g |
¥1929.00 | 2024-05-05 | |
Enamine | EN300-6486862-10.0g |
tert-butyl 6-bromohexanoate |
65868-63-5 | 95% | 10g |
$647.0 | 2023-05-23 | |
Enamine | EN300-6486862-0.5g |
tert-butyl 6-bromohexanoate |
65868-63-5 | 95% | 0.5g |
$83.0 | 2023-05-23 | |
Enamine | EN300-6486862-2.5g |
tert-butyl 6-bromohexanoate |
65868-63-5 | 95% | 2.5g |
$196.0 | 2023-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP745-100mg |
Tert-butyl 6-bromohexanoate |
65868-63-5 | 95% | 100mg |
496CNY | 2021-05-07 |
Tert-butyl 6-bromohexanoate 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
Tert-butyl 6-bromohexanoateに関する追加情報
Tert-butyl 6-bromohexanoate (CAS No. 65868-63-5): A Versatile Intermediate in Modern Chemical Synthesis
Tert-butyl 6-bromohexanoate, identified by its CAS number 65868-63-5, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This ester derivative, characterized by a branched alkyl group and a brominated side chain, has garnered attention due to its utility as an intermediate in the synthesis of various bioactive molecules. The structural features of Tert-butyl 6-bromohexanoate make it a valuable building block for the development of novel drugs, agrochemicals, and specialty chemicals.
The compound's molecular structure consists of a hexanoic acid backbone substituted with a bromine atom at the sixth carbon position and an isobutyl ester group at the carboxyl end. This configuration imparts unique reactivity, enabling it to participate in a wide range of chemical transformations. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, Tert-butyl 6-bromohexanoate has found applications in the synthesis of pharmacologically relevant compounds. For instance, its incorporation into heterocyclic frameworks has been explored for the development of antimicrobial and anti-inflammatory agents. The ester functionality allows for facile hydrolysis or transesterification, providing synthetic chemists with flexibility in modifying the compound's properties. Additionally, the branched isobutyl group contributes to improved solubility and metabolic stability in drug candidates.
One notable area where Tert-butyl 6-bromohexanoate has made significant contributions is in the field of peptide mimetics. The brominated side chain can be selectively modified via palladium-catalyzed reactions to introduce diverse functional groups, enabling the creation of peptidomimetics with enhanced bioavailability and reduced immunogenicity. These peptidomimetics are being investigated for their potential in treating neurological disorders, cancer, and infectious diseases.
The compound's role in material science is also noteworthy. Researchers have leveraged Tert-butyl 6-bromohexanoate to develop novel polymers and coatings with tailored properties. Its incorporation into polymer backbones enhances thermal stability and mechanical strength, making it suitable for high-performance materials used in aerospace and automotive industries. Furthermore, its reactivity allows for the creation of conductive polymers, which are essential for flexible electronics and energy storage devices.
Advances in synthetic methodologies have further expanded the applications of Tert-butyl 6-bromohexanoate. Transition-metal-catalyzed reactions, such as olefin metathesis and hydrogenation, have enabled the efficient construction of complex carbon frameworks from this intermediate. These methods have been particularly useful in the total synthesis of natural products, where precise control over stereochemistry is crucial.
The pharmaceutical industry has also embraced Tert-butyl 6-bromohexanoate as a key intermediate in drug discovery programs. Its versatility allows for rapid screening and optimization of lead compounds across multiple therapeutic areas. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which play a critical role in cancer therapy. The ability to modify both the ester and bromine functionalities provides chemists with a robust platform for generating structurally diverse libraries.
In conclusion, Tert-butyl 6-bromohexanoate (CAS No. 65868-63-5) is a multifaceted compound with broad applications in synthetic chemistry, pharmaceuticals, and materials science. Its unique structural features enable participation in diverse chemical transformations, making it an indispensable tool for researchers aiming to develop novel bioactive molecules and advanced materials. As synthetic methodologies continue to evolve, the utility of this compound is expected to expand even further, driving innovation across multiple scientific disciplines.
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